Dezaguanine Dezaguanine Dezaguanine is a purine nucleoside analogue with antineoplastic and antiviral activities. By replacing guanine, dezaguanine incorporates into DNA and inhibits de novo purine synthesis, thereby inducing cell death. (NCI)
Brand Name: Vulcanchem
CAS No.: 41729-52-6
VCID: VC0525807
InChI: InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11)
SMILES: C1=C(NC(=O)C2=C1NC=N2)N
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

Dezaguanine

CAS No.: 41729-52-6

Cat. No.: VC0525807

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dezaguanine - 41729-52-6

Specification

CAS No. 41729-52-6
Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one
Standard InChI InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11)
Standard InChI Key KXBCLNRMQPRVTP-UHFFFAOYSA-N
SMILES C1=C(NC(=O)C2=C1NC=N2)N
Canonical SMILES C1=C(NC(=O)C2=C1NC=N2)N
Appearance Solid powder

Introduction

Chemical Structure and Properties of Dezaguanine

Structural Characteristics

Dezaguanine (C₆H₅N₃O, molecular weight 151.13 g/mol) is a guanine analog distinguished by the substitution of a carbon atom for the nitrogen at the 3-position of the purine ring (Figure 1) . This structural modification alters its electronic properties and metabolic stability compared to guanine. The absence of the 3-nitrogen disrupts hydrogen bonding in nucleic acids, potentially affecting replication and transcription processes.

Table 1: Key Chemical Properties of Dezaguanine

PropertyValueSource
Molecular FormulaC₆H₅N₃O
Molecular Weight151.13 g/mol
SolubilityModerate in aqueous solutions
Metabolic StabilityResistant to xanthine oxidase

Synthesis and Stability

Dezaguanine is synthesized via multi-step organic reactions, including cyclization of pyrimidine precursors and selective deamination . Its stability in physiological conditions is enhanced by resistance to deamination by xanthine oxidase, a key enzyme in purine catabolism . This property prolongs its half-life in vivo, as observed in rodent models where radiolabeled dezaguanine exhibited a plasma half-life exceeding 24 hours .

Mechanism of Action: Disrupting Purine Metabolism

Intracellular Activation

Dezaguanine requires phosphorylation to its nucleotide forms (dezaguanine mono-, di-, and triphosphate) by cellular kinases . These nucleotides competitively inhibit two critical enzymes:

  • Inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor of guanine nucleotides .

  • Guanine monophosphate synthetase (GMPS), preventing the amination of XMP to guanosine monophosphate (GMP) .

This dual inhibition depletes intracellular guanine nucleotide pools, impairing DNA and RNA synthesis (Figure 2) .

Incorporation into Nucleic Acids

Dezaguanine triphosphate is incorporated into DNA in place of guanine during replication . Molecular dynamics simulations suggest that this substitution induces helical distortions and mismatches, triggering DNA damage responses and apoptosis . RNA incorporation is less frequent but may disrupt ribosomal function and protein synthesis .

Preclinical Antitumor Efficacy

Activity in Rodent Models

Dezaguanine exhibited broad-spectrum antitumor activity in transplantable rodent models, with notable efficacy against hormone-sensitive and -insensitive mammary adenocarcinomas (Table 2) .

Table 2: Preclinical Efficacy in Solid Tumors

Tumor ModelResponse Rate (%)Survival Increase (%)Source
MX-1 (human breast xenograft)78210
13762 Fischer rat mammary92185
B16 melanoma45120

Pharmacodynamic Insights

Tumor regression correlated with intracellular dezaguanine nucleotide concentrations exceeding 50 μM . Synergy was observed with antimetabolites like 5-fluorouracil, but antagonism occurred with exogenous guanine or hypoxanthine due to competition for phosphorylation .

Clinical Translation: Phase I Trial and Toxicity

Table 3: Key Clinical Findings

ParameterOutcomeSource
Plasma T₁/₂8–14 hours
Cerebrospinal fluid penetrationYes (15% plasma levels)
Dose-limiting toxicityCardiotoxicity (≥1130 mg/m²)

Cardiotoxicity Mechanism

Three patients developed congestive heart failure (CHF) at doses ≥1130 mg/m² . Histopathology revealed interstitial fibrosis without inflammatory infiltrates, distinct from anthracycline-induced cardiomyopathy . Proposed mechanisms include mitochondrial dysfunction due to impaired guanine nucleotide-dependent kinase signaling .

Comparative Analysis with Related Compounds

7-Deazaguanine Derivatives

Unlike dezaguanine, 7-deazaguanine derivatives (e.g., 7-cyano-7-deazaguanine) are incorporated into DNA as bacteriophage defense systems, modifying nucleotides at position 34 in tRNAs . These derivatives lack antimetabolite activity but serve as epigenetic modulators in prokaryotes .

9-Deazaguanine

9-Deazaguanine (C₆H₆N₄O, molecular weight 150.14 g/mol) inhibits purine nucleoside phosphorylase (PNP), a target for T-cell malignancies . Its distinct mechanism involves trapping PNP in a covalent enzyme-inhibitor complex (Kd = 160 nM) .

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